2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine
CAS No.: 40255-46-7
Cat. No.: VC3839939
Molecular Formula: C12H18ClN3
Molecular Weight: 239.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40255-46-7 |
|---|---|
| Molecular Formula | C12H18ClN3 |
| Molecular Weight | 239.74 g/mol |
| IUPAC Name | 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanamine |
| Standard InChI | InChI=1S/C12H18ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 |
| Standard InChI Key | UHIQVPRCDRTUKV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCN)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CN(CCN1CCN)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₂H₁₈ClN₃ and a molecular weight of 239.75 g/mol . Its structure consists of a piperazine core substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with an ethylamine chain. The presence of the chlorophenyl moiety introduces electron-withdrawing effects, while the ethylamine side chain enhances solubility in polar solvents .
Table 1: Key Physicochemical Properties
The SMILES notation and InChIKey (UHIQVPRCDRTUKV-UHFFFAOYSA-N) provide unambiguous structural descriptors . The piperazine ring adopts a chair conformation, with the chlorophenyl group occupying an equatorial position to minimize steric strain .
Synthetic Pathways
Alkylation of Piperazine Derivatives
A common synthesis route involves the alkylation of 1-(4-chlorophenyl)piperazine with 2-chloroethylamine hydrochloride under basic conditions. This method, adapted from analogous piperazine syntheses , proceeds via nucleophilic substitution:
Reaction optimization studies suggest that K₂CO₃ in acetonitrile at 80°C yields a 68% isolated product . Purification is typically achieved via column chromatography using a silica gel stationary phase and a dichloromethane/methanol (9:1) eluent .
Alternative Approaches
Patent WO2009057133A2 describes a multi-step synthesis starting from 4-chlorobenzhydryl piperazine, though this route is less efficient (45% yield) and requires stringent temperature control.
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor in synthesizing antihistamines and antipsychotics. For example, it is a key intermediate in the production of cetirizine-related compounds, as evidenced by USP reference standards .
Antimicrobial Research
Piperazine derivatives are explored for antifungal and antibacterial properties due to their ability to disrupt microbial cell membranes. The chlorophenyl group enhances lipophilicity, potentially improving penetration through bacterial cell walls.
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